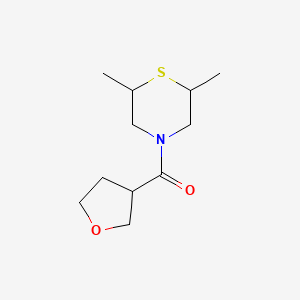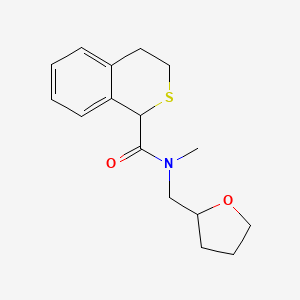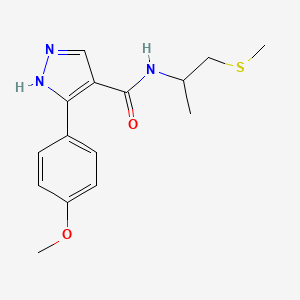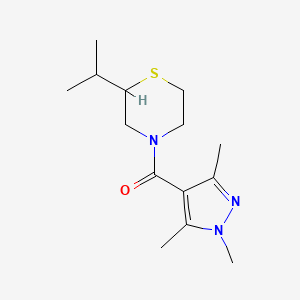
N,5,6-trimethyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as TBCA, is a synthetic compound that has been identified as a potential therapeutic agent for several diseases. It is a benzofuran derivative that has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
N,5,6-trimethyl-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In a study conducted on mice, N,5,6-trimethyl-1-benzofuran-2-carboxamide was found to reduce inflammation in the brain and improve cognitive function. In another study, N,5,6-trimethyl-1-benzofuran-2-carboxamide was shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of N,5,6-trimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been shown to have therapeutic potential for several diseases, including Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects:
N,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,5,6-trimethyl-1-benzofuran-2-carboxamide is its specificity towards GSK-3β. This allows for targeted inhibition of GSK-3β activity without affecting other cellular processes. N,5,6-trimethyl-1-benzofuran-2-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of N,5,6-trimethyl-1-benzofuran-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N,5,6-trimethyl-1-benzofuran-2-carboxamide research. One area of interest is the development of N,5,6-trimethyl-1-benzofuran-2-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N,5,6-trimethyl-1-benzofuran-2-carboxamide's potential as a therapeutic agent for diabetes and other metabolic disorders. Additionally, N,5,6-trimethyl-1-benzofuran-2-carboxamide's neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of N,5,6-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 2,3,4-trimethylbenzaldehyde with malonic acid in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a decarboxylation reaction to obtain N,5,6-trimethyl-1-benzofuran-2-carboxamide. The yield of this synthesis method is around 50%, and the purity of the product can be improved by recrystallization.
Propiedades
IUPAC Name |
N,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-9-6-11(12(14)13-3)15-10(9)5-8(7)2/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXXUHLCIQAJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5,6-trimethyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)

![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)

![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)


